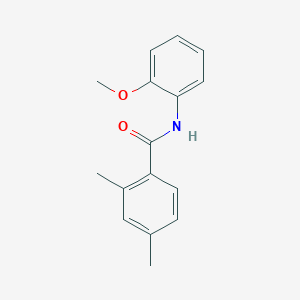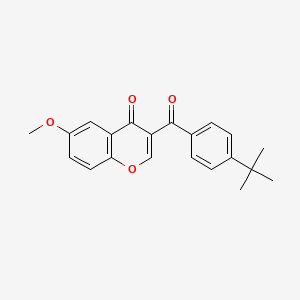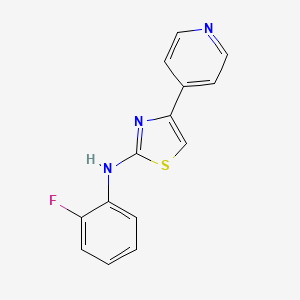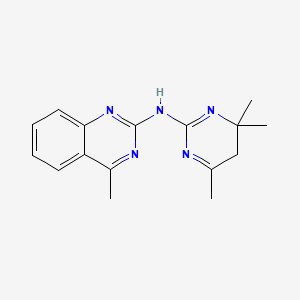![molecular formula C22H21NOS B5719782 N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5719782.png)
N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide, commonly known as PETT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PETT is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
PETT is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the brain, including GABA, serotonin, and dopamine. PETT has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and reduced seizure activity. PETT has also been shown to modulate the activity of serotonin and dopamine receptors, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
PETT has been shown to exhibit significant biochemical and physiological effects in animal models, including reduced seizure activity, increased locomotor activity, and reduced anxiety and depression-like behavior. PETT has also been shown to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases associated with oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
PETT has several advantages for lab experiments, including its ease of synthesis, low cost, and high potency. However, PETT also has several limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Orientations Futures
Future research on PETT should focus on further elucidating its mechanism of action and physiological effects, as well as its potential applications in the treatment of various neurological and other diseases. PETT should also be studied further for its potential toxicity and side effects, as well as its pharmacokinetic properties in vivo. Additionally, new methods for the synthesis and administration of PETT should be developed to improve its efficacy and safety.
Méthodes De Synthèse
PETT can be synthesized using various methods, including the reaction of 4-chloromethylbenzoyl chloride with phenylthiomethyl benzene in the presence of a base, followed by the reaction of the resulting intermediate with 2-phenylethylamine. Another method involves the reaction of 4-aminomethylbenzoic acid with phenylthiomethyl benzene in the presence of a coupling agent, followed by the reaction of the resulting intermediate with 2-phenylethylamine.
Applications De Recherche Scientifique
PETT has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. PETT has been shown to exhibit significant anticonvulsant, anxiolytic, and antidepressant effects in animal models, making it a potential candidate for the treatment of various neurological disorders. PETT has also been studied for its potential anticancer properties, with promising results in vitro.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c24-22(23-16-15-18-7-3-1-4-8-18)20-13-11-19(12-14-20)17-25-21-9-5-2-6-10-21/h1-14H,15-17H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHDLWQYYHWWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-4-[(phenylsulfanyl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5719725.png)
![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B5719728.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide](/img/structure/B5719736.png)




![N-{4-[(anilinocarbonothioyl)amino]phenyl}propanamide](/img/structure/B5719759.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5719761.png)
![1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B5719765.png)
![N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5719766.png)